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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory profile of Rebaudioside A (Reb A), a widely utilized

steviol glycoside, against other members of the same family. While the primary focus of this

comparison is on Reb A due to the extensive availability of research data, we will also address

the current knowledge on Stevioside E, a less common steviol glycoside. The objective is to

furnish a clear, data-driven overview to inform research and development in the food,

beverage, and pharmaceutical industries.

Executive Summary
Rebaudioside A is one of the most abundant and commercially available steviol glycosides,

known for its high sweetness intensity.[1][2] However, its sensory profile is often marked by a

characteristic bitterness and a lingering, sometimes artificial, aftertaste, which can present

challenges in product formulation.[1][3] Newer, minor steviol glycosides such as Rebaudioside

D and M are gaining prominence due to their more sugar-like taste profile, exhibiting

significantly less bitterness.[1][4] Direct comparative sensory data for Stevioside E is notably

scarce in publicly available scientific literature, precluding a detailed head-to-head comparison

with Reb A at this time. This guide will synthesize the available quantitative and qualitative data

for Reb A and other relevant steviol glycosides to provide a comprehensive sensory

benchmark.
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The following table summarizes the key sensory attributes of various steviol glycosides as

reported in scientific literature. The data is derived from trained sensory panels and consumer

studies. It is important to note that perceived intensity can vary based on concentration, the

food matrix, and individual sensitivity to taste.

Sensory
Attribute

Rebaudioside
A

Stevioside
Rebaudioside
D

Rebaudioside
M

Sweetness

Intensity (vs.

Sucrose)

200-400x[2] 110-270x[2] High High[1]

Bitterness
Present,

significant[1][3]
Pronounced[5]

Significantly less

than Reb A[4]

Nearly devoid of

bitterness[6]

Licorice

Aftertaste

Can be

present[1]
Present[1] Low Low

Artificial/Chemica

l Notes
Often reported[4]

Less frequently

reported
Low Low

Sweetness

Onset

Slower than

sucrose

Slower than

sucrose

Faster than Reb

A

Faster onset of

sweetness[6]

Lingering

Sweetness
Pronounced Pronounced

Present, can be

intense[1]

Quicker decay of

aftertaste[6]

Experimental Protocols
The sensory data presented is typically gathered using standardized and well-documented

methodologies. Below are outlines of common experimental protocols employed in the sensory

evaluation of sweeteners.

Quantitative Descriptive Analysis (QDA)
Objective: To identify, describe, and quantify the sensory attributes of a substance.

Procedure:
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Panelist Selection and Training: A panel of 8-12 individuals is screened for sensory acuity

and trained over several sessions to recognize and scale the intensity of relevant attributes

(e.g., sweetness, bitterness, licorice, metallic).

Lexicon Development: The panel collaboratively develops a set of descriptive terms (a

lexicon) to characterize the sensory properties of the samples. Reference standards are

used to anchor these terms.

Sample Evaluation: Samples are prepared at specific concentrations in a neutral medium

(e.g., purified water) and presented to panelists in a randomized, blind fashion.

Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a

15-cm line scale anchored from "none" to "very intense").

Data Analysis: The data is statistically analyzed, often using Analysis of Variance (ANOVA),

to determine significant differences in attribute intensities between samples.

Time-Intensity (TI) and Temporal Dominance of
Sensations (TDS)
Objective: To measure the evolution of sensory perceptions over time.

Procedure:

Panelist Training: Panelists are trained on the specific temporal methodology. For TI, they

learn to track the intensity of a single attribute over time. For TDS, they are trained to identify

and select the most dominant sensation at any given moment from a predefined list.[7][8][9]

[10][11]

Sample Presentation: A single sample is presented to the panelist.

Data Recording: Upon tasting the sample, the panelist starts a timer and continuously

records the intensity of a specific attribute (TI) or selects the dominant attribute (TDS) using

specialized software. This continues until the sensation is no longer perceptible.[7][10]

Data Analysis: The collected data is used to generate time-intensity curves or TDS curves,

which graphically represent the dynamic sensory profile of the sample.[10] Parameters such

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9545239/
https://www.researchgate.net/publication/40799867_Temporal_Dominance_of_Sensations_Construction_of_the_TDS_curves_and_comparison_with_time-intensity
https://www.researchgate.net/publication/222175957_Temporal_dominance_of_sensations_and_sensory_profiling_A_comparative_study
https://deakincass.wordpress.com/2014/02/18/introducing-temporal-dominance-of-sensation/
https://www.researchgate.net/publication/282482755_Temporal_dominance_of_sensations_TDS_as_a_sensory_profiling_technique
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545239/
https://deakincass.wordpress.com/2014/02/18/introducing-temporal-dominance-of-sensation/
https://deakincass.wordpress.com/2014/02/18/introducing-temporal-dominance-of-sensation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2950371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


as maximum intensity, time to maximum intensity, and duration of sensation are extracted

and analyzed.

Signaling Pathways in Taste Perception
The perception of sweet and bitter tastes is initiated by the interaction of molecules with

specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells within taste

buds.
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Caption: Simplified signaling pathways for sweet and bitter taste perception.

Experimental Workflow
The process of conducting a comparative sensory analysis of sweeteners follows a structured

workflow to ensure reliable and unbiased results.
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Study Design & Objective Definition
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Lexicon Development & Panelist Training

Sample Preparation
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Sensory Evaluation Sessions
(e.g., QDA, TDS)

Data Collection
(Software-based)

Statistical Analysis
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Interpretation & Reporting
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Caption: A typical workflow for sensory evaluation experiments.

Conclusion
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Rebaudioside A remains a cornerstone of the natural high-intensity sweetener market.

However, its characteristic bitter and lingering aftertaste profile presents formulation hurdles.

The sensory data strongly indicates that other, less abundant steviol glycosides like

Rebaudioside D and M offer a superior, more sugar-like taste with significantly reduced

bitterness. While a direct, data-driven comparison with Stevioside E is not currently possible

due to a lack of published research, the overarching trend in steviol glycoside research points

towards the minor glycosides as holding the key to improved taste performance. For

professionals in research and development, focusing on these next-generation steviol

glycosides, or blends thereof, may provide a more direct path to achieving optimal taste profiles

in sugar-reduced products. Further research into the sensory properties of less-studied

glycosides like Stevioside E is warranted to fully map the sensory landscape of the stevia leaf.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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